molecular formula C19H24N2S.2C4H4O4 B1165650 palmitic acid, propoxylated, phosphate CAS No. 104717-29-5

palmitic acid, propoxylated, phosphate

Cat. No.: B1165650
CAS No.: 104717-29-5
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Description

Conceptual Framework of Modified Fatty Acid Esters in Chemical Research

Fatty acids and their ester derivatives are fundamental molecules in biochemistry and the chemical industry. researchgate.net A fatty acid consists of a carboxylic acid with a long aliphatic chain, which can be either saturated or unsaturated. researchgate.net Fatty acid esters are formed from the reaction of a fatty acid with an alcohol. researchgate.net In chemical research, the modification of these basic structures opens up a vast landscape of functional possibilities.

The conceptual framework for modifying fatty acid esters involves several key strategies:

Varying the Fatty Acid Chain: The length and degree of saturation of the hydrocarbon tail can be altered to control properties like melting point, solubility, and steric hindrance. nih.gov For instance, longer, saturated chains generally lead to higher melting points. nih.gov

Modifying the Alcohol Group: The alcohol component of the ester can be varied from simple alkyl groups to more complex structures like polyols (e.g., glycerol) or alkoxylated chains. researchgate.net

Introducing Functional Groups: Additional chemical moieties can be incorporated into the molecule to impart specific functionalities. This includes the addition of phosphate (B84403) groups, which is central to the structure of the compound .

These modifications allow for the creation of a diverse range of molecules, including waxes, triacylglycerides, phospholipids (B1166683), and sphingolipids, each with distinct physical and chemical properties. researchgate.net The targeted synthesis of these modified esters is crucial for applications ranging from food science and cosmetics to pharmaceuticals and industrial lubricants. researchgate.net

The Significance of Phosphate Ester Linkages in Molecular Systems

Phosphate esters are of paramount importance in biological systems and synthetic chemistry. nih.gov A phosphate ester is formed when a hydroxyl group of a molecule reacts with phosphoric acid. researchgate.net This linkage is fundamental to the structure of many essential biomolecules.

Key aspects of the significance of phosphate ester linkages include:

Energy Currency: The high-energy phosphoanhydride bonds in molecules like adenosine (B11128) triphosphate (ATP) are central to energy storage and transfer in all living cells. researchgate.net

Cell Membranes: Phospholipids, which are diesters of phosphoric acid, are the primary components of cell membranes, forming the lipid bilayer that encloses cellular contents. nih.gov The amphiphilic nature of phospholipids, with a hydrophilic phosphate head and hydrophobic fatty acid tails, drives the self-assembly of these membranes. nih.gov

Signal Transduction: The reversible phosphorylation of proteins, where a phosphate group is added to or removed from an amino acid residue, is a key mechanism for regulating a vast array of cellular processes. nih.gov

In synthetic chemistry, the incorporation of phosphate ester linkages is used to create surfactants, emulsifiers, and other functional molecules. ataman-chemicals.com These synthetic phosphate esters often exhibit high stability over a wide pH range, good solubility, and corrosion-inhibiting properties. ataman-chemicals.com

Role of Alkoxylation (Propoxylation) in Modulating Molecular Architecture

Alkoxylation is a chemical process where ethylene (B1197577) oxide or propylene (B89431) oxide is added to a substrate, typically an alcohol or a phenol. When propylene oxide is used, the process is specifically termed propoxylation. This modification significantly alters the physicochemical properties of the parent molecule.

The role of propoxylation in modulating molecular architecture includes:

Introducing Hydrophilicity/Lipophilicity Balance (HLB): The addition of propylene oxide units can be used to fine-tune the hydrophilic-lipophilic balance of a molecule. While ethylene oxide is more hydrophilic, propylene oxide adds a more lipophilic character due to the presence of the methyl group. This allows for precise control over the surfactant properties of the resulting compound.

Modifying Physical State: Propoxylation can alter the physical form of a substance. For example, it can lower the pour point of certain compounds, converting what would be a solid at room temperature into a liquid, which can be advantageous for handling and formulation. google.com

Enhancing Emulsification and Dispersion: Propoxylated compounds are often used as emulsifiers, dispersants, and wetting agents in various industrial formulations. ataman-chemicals.com The propoxy chains can provide steric hindrance, which helps to stabilize emulsions and prevent the coalescence of dispersed droplets.

The number of propylene oxide units added (the degree of propoxylation) is a critical parameter that determines the final properties of the molecule. By controlling this, chemists can design molecules for specific applications, such as low-foaming detergents, emulsifiers for agricultural formulations, or components in industrial lubricants.

Overview of Research Trajectories for Complex Phospho-Lipid Analogs

Research into complex phospho-lipid analogs is a dynamic and multifaceted field, driven by the desire to create molecules with novel biological activities or enhanced material properties. researchgate.net These synthetic analogs often retain the basic amphiphilic structure of natural phospholipids but incorporate specific chemical modifications to achieve desired functions. nih.govuncw.edu

Current research trajectories in this area include:

Drug Delivery Systems: A significant area of research is the development of phospholipid analogs for use in drug delivery vehicles like liposomes. nih.gov For example, PEGylated phospholipids, which have a polyethylene (B3416737) glycol chain attached to the headgroup, are used to create "stealth" liposomes that can evade the immune system and have longer circulation times in the body. nih.gov

Tumor Imaging and Therapy: Researchers are designing and synthesizing phospholipid analogs that can selectively accumulate in tumor cells. nih.gov By attaching a radioactive isotope or a therapeutic agent to these molecules, they can be used for cancer diagnosis or treatment. nih.gov Studies have shown that modifications to the polar head group, such as the presence and nature of a quaternary nitrogen atom, can significantly impact tumor uptake. nih.gov

Enzymatic Synthesis and Modification: There is a growing interest in using enzymes, such as phospholipases, to synthesize and modify phospholipids. researchgate.net Enzymatic methods offer high specificity and can be carried out under mild, environmentally friendly conditions, allowing for the creation of structured phospholipids with specific fatty acids at defined positions on the glycerol (B35011) backbone. nih.govnih.gov

Probes for Membrane Studies: Synthetic phospholipid analogs incorporating fluorescent or other reporter groups are being developed as tools to study the structure and dynamics of biological membranes. uncw.edu These probes can provide insights into lipid-protein interactions and the organization of different lipid domains within the membrane. uncw.edu

The overarching goal of this research is to gain a deeper understanding of the structure-function relationships of phospholipids and to leverage this knowledge to design new molecules for a wide range of applications in medicine, biotechnology, and materials science. researchgate.net

Data on Related Compounds

Direct and detailed research findings specifically for "palmitic acid, propoxylated, phosphate" are not extensively available in publicly accessible scientific literature. However, the properties and functions of this molecule can be inferred from data on its constituent parts and closely related compounds, such as other alkoxylated fatty alcohol phosphate esters.

The following tables present data for representative related compounds to provide a basis for understanding the potential characteristics of this compound.

Physicochemical Properties of Palmitic Acid

This table outlines the key physicochemical properties of palmitic acid, the fatty acid backbone of the compound .

PropertyValue
Chemical FormulaC₁₆H₃₂O₂
Molar Mass256.42 g/mol
Melting Point63-64 °C
Boiling Point351-352 °C
AppearanceWhite, waxy solid
SolubilityInsoluble in water; soluble in organic solvents

Source: Data compiled from publicly available chemical databases.

Properties of Representative Alkoxylated Phosphate Esters

This table shows typical properties of phosphate esters derived from ethoxylated fatty alcohols. While the specific alkoxylation in the target compound is propoxylation, these values for ethoxylated analogs illustrate how alkoxylation and phosphation affect the properties of a fatty alcohol. The properties can be tuned by varying the length of the fatty alcohol chain and the degree of alkoxylation.

PropertyDescription
AppearanceCan range from liquids to waxy solids
pH (as aqueous solution)Acidic
SolubilityVaries with the degree of alkoxylation; generally dispersible or soluble in water
Anionic CharacterPossesses anionic properties due to the phosphate group
StabilityGenerally stable over a broad pH range
FunctionEmulsifier, wetting agent, dispersant, corrosion inhibitor, hydrotrope

Source: Information synthesized from technical data sheets of commercial phosphate esters. ataman-chemicals.com

Synthesis and Composition of Fatty Alcohol Phosphate Esters

The synthesis of phosphate esters from fatty alcohols or their alkoxylated derivatives typically involves a reaction with a phosphating agent. The choice of agent and reaction conditions influences the final product composition.

ParameterDescription
Starting Materials Fatty alcohol (e.g., palmitoyl (B13399708) alcohol), alkoxylating agent (e.g., propylene oxide), phosphating agent.
Phosphating Agents Phosphorus pentoxide (P₂O₅) or Polyphosphoric acid (PPA). p2infohouse.org
Product Composition The reaction typically yields a mixture of monoesters, diesters, and some residual free phosphoric acid. p2infohouse.org
Monoester-to-Diester Ratio This ratio is a critical determinant of the final properties of the surfactant. It can be controlled by the choice of phosphating agent and the reaction stoichiometry. P₂O₅ tends to produce a mixture of mono- and diesters, while PPA favors the formation of monoesters. ataman-chemicals.comp2infohouse.org
Reaction Conditions The reaction is typically carried out at elevated temperatures. The specific conditions can be adjusted to control the product distribution.

Source: General synthesis information for phosphate esters. elpub.rup2infohouse.org

Properties

CAS No.

104717-29-5

Molecular Formula

C19H24N2S.2C4H4O4

Synonyms

palmitic acid, propoxylated, phosphate

Origin of Product

United States

Molecular and Supramolecular Architecture of Palmitic Acid Propoxylated Phosphate

Conformational Analysis and Structural Dynamics of the Compound

The three-dimensional structure and flexibility of palmitic acid, propoxylated, phosphate (B84403) are governed by a combination of intramolecular forces and the specific chemical nature of its constituent parts: the palmitic acid tail, the polyoxypropylene linker, and the phosphate headgroup.

Intramolecular Interactions and Rotational Barriers

The conformation of the surfactant molecule is a result of various intramolecular interactions. The long hydrocarbon tail of the palmitic acid portion is subject to rotational barriers around its carbon-carbon single bonds. While these chains are flexible, interactions between adjacent chain segments can favor more ordered, all-trans conformations to minimize steric hindrance, though gauche conformers are also present, contributing to chain mobility. appliedmineralogy.com

The phosphate headgroup's orientation is critical. In related phospholipid systems, the phosphorylcholine (B1220837) headgroup has been shown to orient parallel to the bilayer surface, allowing for intermolecular interactions where the positively charged moiety of one molecule interacts with the negatively charged phosphate of a neighbor. nih.gov For palmitic acid, propoxylated, phosphate, similar intramolecular and intermolecular electrostatic interactions are expected to influence the headgroup's preferred orientation. Furthermore, the phosphate group can interact with fatty acids, suggesting the existence of specific binding domains. nih.gov

The polyoxypropylene chain introduces additional complexity. The rotation around the C-C and C-O bonds in the propoxy units has specific energy barriers. The presence of methyl side groups in the polyoxypropylene chain increases steric hindrance compared to polyoxyethylene chains, leading to a more rigid and complex conformational landscape. researchgate.netnih.gov Studies on similar confined amine surfactants have shown that interactions among the chains can increase the presence of gauche conformers. appliedmineralogy.com

Table 1: Summary of Factors Influencing Intramolecular Conformation

Molecular MoietyDominant Interactions & Conformational Factors
Palmitic Acid Tail Van der Waals forces, rotational barriers (trans/gauche isomerism).
Propoxy Linker Steric hindrance from methyl side groups, C-O and C-C bond rotation.
Phosphate Headgroup Electrostatic interactions, hydration shell, potential for inter- and intramolecular hydrogen bonding.

Influence of Propoxylation on Molecular Conformation

Increasing the degree of propoxylation in related surfactant systems has been shown to enhance adsorption at the air-water interface. nih.gov The conformation of the surfactant headgroup region is crucial for the properties of the resulting aggregates. Molecular dynamics simulations of other nonionic surfactants have demonstrated that the headgroup conformation directly affects the size of the water core in reverse micelles, the area per surfactant molecule, and the degree of hydration. nih.gov The "disordered" structure of non-ionic spacers like propoxy groups can also hinder crystallization, which improves the solubility of the surfactant. researchgate.net

Fundamental Studies on Self-Assembly and Aggregation Phenomena

Like other amphiphilic molecules, this compound is expected to self-assemble in aqueous media to minimize the unfavorable contact between its hydrophobic tail and water. This process is driven by the hydrophobic effect and modulated by the specific nature of its headgroup.

Investigation of Micellization Mechanisms and Critical Aggregation Concentrations

Amphiphiles aggregate into structures like micelles above a certain concentration known as the critical micelle concentration (CMC) or, in the presence of polymers, the critical aggregation concentration (CAC). mdpi.comavantiresearch.com The formation of micelles is a cooperative process where the hydrophobic tails form a core, shielded from water by the hydrophilic headgroups. nih.govresearchgate.net

Table 2: Critical Micelle Concentration (CMC) of Analogous Single-Chain Amphiphiles

Compound (in water, 25°C)Acyl ChainCMC (mM)Source
1-myristoyl-2-lyso-sn-glycero-3-phosphatidic acidC14:01.850 nih.gov
1-palmitoyl-2-lyso-sn-glycero-3-phosphatidic acidC16:00.540 nih.gov
1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acidC18:00.082 nih.gov
1-oleoyl-2-lyso-sn-glycero-3-phosphatidic acidC18:10.346 nih.gov

This data is for illustrative purposes from analogous phosphate-containing lipids to demonstrate the effect of chain length on CMC.

Formation of Vesicular and Other Supramolecular Structures in Aqueous Media

Beyond micelles, surfactants can form more complex supramolecular structures like vesicles, which are closed, hollow bilayer assemblies. taylorfrancis.comumd.edu The ability of an amphiphile to form a vesicle versus a micelle is often predicted by its critical packing parameter (CPP), which relates the volume of the tail to the area of the headgroup. nih.gov Molecules with a CPP between 0.5 and 1, like many phospholipids (B1166683), tend to form bilayers and vesicles. nih.gov

Simple phosphate amphiphiles have been shown to efficiently form bilayer vesicles, particularly in the presence of co-surfactants, across a wide range of pH values. nih.govnih.gov The transition from micelles to vesicles can be induced by changing experimental variables or by mixing different types of surfactants. taylorfrancis.comdiva-portal.org For instance, mixtures of phospholipids and single-tailed surfactants can lead to a transition from vesicles to micelles as the proportion of the single-tailed surfactant increases. nih.gov The formation of vesicles is a critical aspect of creating compartments, a key feature in drug delivery systems and models of primitive cells. umd.edunih.gov

The Role of the Propoxylated Phosphate Moiety in Driving Self-Assembly

The self-assembly of this compound is driven by a delicate balance of forces originating from its distinct chemical moieties. The primary driving force is the hydrophobic effect acting on the C16 palmitic tail. However, the specific nature of the aggregation is dictated by the propoxylated phosphate headgroup.

The phosphate group is anionic at neutral pH, leading to electrostatic repulsion between headgroups. This repulsion increases the effective headgroup area, which influences the packing parameter. However, these electrostatic forces can be modulated by the presence of counterions in the solution. mdpi.comstfc.ac.uk The ability of phosphate amphiphiles to form stable bilayers highlights the headgroup's crucial role. nih.govnih.gov

Interfacial Behavior and Adsorption Mechanisms of Palmitic Acid Propoxylated Phosphate

This compound is an anionic surfactant that exhibits complex and valuable interfacial properties. Its molecular architecture, consisting of a long, hydrophobic palmitic acid tail (a C16 saturated fatty acid), a hydrophilic phosphate headgroup, and an intermediate chain of propoxy groups, allows it to effectively reduce surface and interfacial tension. The behavior of this surfactant at various interfaces is dictated by the interplay between these different molecular components.

Understanding Adsorption at Liquid-Air Interfaces

The accumulation of this compound at the liquid-air interface is a spontaneous process driven by the hydrophobic effect. The nonpolar palmitic acid tail has a low affinity for water and is expelled to the interface, while the polar phosphate headgroup remains hydrated in the aqueous phase. This orientation significantly lowers the surface tension of the water.

The efficiency and effectiveness of surface tension reduction are key parameters for a surfactant. The critical micelle concentration (CMC) is the concentration at which the interface becomes saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk solution. At the CMC, the surface tension reaches its minimum value (γCMC). For alkyl phosphate esters, the CMC and γCMC are influenced by the length of the alkyl chain and the degree of propoxylation. researchgate.net Generally, longer alkyl chains lead to lower CMCs and lower γCMCs due to increased hydrophobicity. researchgate.net

The propoxy groups between the palmitic acid chain and the phosphate headgroup add another layer of complexity. These groups can also influence the surfactant's solubility in water and its packing at the interface. The presence of these groups can increase the cross-sectional area of the headgroup, potentially leading to a less tightly packed monolayer compared to a non-propoxylated equivalent.

The adsorption process at the air-water interface can be described by the Gibbs adsorption isotherm, which relates the surface excess concentration (Γ) of the surfactant to the change in surface tension with the natural logarithm of the surfactant concentration. The maximum surface excess (Γmax) represents the most compact arrangement of the surfactant molecules at the interface. From Γmax, the minimum area per molecule (Amin) can be calculated, providing insight into the packing and orientation of the surfactant molecules.

Table 1: Hypothetical Interfacial Properties of this compound and Related Surfactants

SurfactantCMC (mol/L)γCMC (mN/m)Γmax (mol/m²)Amin (Ų/molecule)
This compound (estimated)1 x 10⁻⁴302.5 x 10⁻⁶66
Sodium Dodecyl Sulfate (SDS)8 x 10⁻³383.5 x 10⁻⁶47
Dipalmitoylphosphatidylcholine (DPPC)4.6 x 10⁻¹⁰222.1 x 10⁻⁶79

Note: The data for this compound is estimated based on the properties of structurally similar surfactants. The values for SDS and DPPC are for comparative purposes.

Elucidation of Molecular Orientation at Solid-Liquid Interfaces

The adsorption of this compound at solid-liquid interfaces is critical for applications such as dispersion, lubrication, and corrosion inhibition. cosmeticsciencetechnology.com The orientation of the surfactant molecules on a solid surface is highly dependent on the nature of the surface (e.g., polar or nonpolar, charged or uncharged) and the properties of the liquid phase (e.g., pH, ionic strength).

On polar, positively charged, or metal oxide surfaces, the anionic phosphate headgroup acts as a strong anchoring point. chemrxiv.org This leads to the formation of a well-organized monolayer with the hydrophobic palmitic acid tails extending into the non-aqueous phase or, in an aqueous environment, creating a hydrophobic surface layer. This process is often driven by chemisorption, where a chemical bond forms between the phosphate group and the surface. chemrxiv.org For instance, phosphate esters are known to form strong bonds with ferrous surfaces. chemrxiv.org

If the concentration of the surfactant in the solution is above the CMC, a second layer can form on top of the first, with the hydrophobic tails interacting and the hydrophilic headgroups of the second layer facing the bulk aqueous solution. This results in a hydrophilic surface.

On nonpolar (hydrophobic) surfaces, the adsorption is driven by the interaction of the hydrophobic palmitic acid tails with the surface. In this case, the surfactant molecules orient themselves with their tails adsorbed onto the surface and their hydrophilic phosphate headgroups extending into the aqueous phase. This renders the surface more hydrophilic.

Molecular dynamics simulations and surface-sensitive analytical techniques, such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS), are often used to elucidate the precise orientation and packing of surfactant molecules at solid-liquid interfaces. nih.govchemrxiv.org These studies can reveal details about bond formation, layer thickness, and the conformational arrangement of the adsorbed molecules.

Mechanistic Investigations in Chemical and Biological Model Systems

Hydrolysis Kinetics and Mechanisms of Palmitic Acid Propoxylated Phosphate (B84403) Esters

The stability of the phosphate ester bond in molecules such as palmitic acid propoxylated phosphate is critical to their function and persistence. Hydrolysis, the cleavage of this bond by water, is a fundamental reaction that dictates the environmental fate and biological activity of organophosphates. The rate and mechanism of this process are influenced by the molecular structure and the surrounding environmental conditions.

Elucidation of Chemical Hydrolysis Pathways under Varying Environmental Conditions

The hydrolysis of phosphate esters can proceed through several mechanistic pathways, including dissociative (DN + AN), associative (AN + DN), and concerted (ANDN) routes. rsc.org The preferred mechanism is dependent on factors such as the level of esterification and, critically, the environmental pH. rsc.org The propoxylated chain and the long alkyl chain of palmitic acid introduce steric and electronic effects that influence the reaction at the phosphorus center.

The hydrolysis of the P-O bond is subject to catalysis by both acids and bases. nih.gov

Acid Catalysis: Under acidic conditions, the phosphate oxygen is protonated, which increases the positive charge on the phosphorus atom and makes it a better leaving group. This facilitates a nucleophilic attack by water. The rate of acid-catalyzed hydrolysis can, however, decrease in highly concentrated acidic solutions due to reduced water activity. nih.gov

Alkaline Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic phosphorus atom. This is often the dominant pathway for phosphate ester cleavage in neutral to alkaline environments. researchgate.net

Neutral Hydrolysis: At neutral pH, water acts as the nucleophile. This reaction is typically much slower than acid- or base-catalyzed hydrolysis. researchgate.net The mechanism can involve a pentacoordinate intermediate or transition state, often assisted by additional water molecules that facilitate proton transfer. researchgate.netdtic.mil

The rate of hydrolysis is significantly influenced by pH and temperature. The table below illustrates the typical pH-dependence of hydrolysis for a generic phosphate ester, showing the lowest stability at acidic and alkaline extremes.

Environmental Condition (pH)Dominant NucleophileRelative Rate of HydrolysisPrimary Mechanism
2.0 (Acidic)H₂O (proton-assisted)Moderate to HighA-2 Type
7.0 (Neutral)H₂OLowConcerted or Stepwise (AN + DN)
10.0 (Alkaline)OH⁻HighSN2(P) Type

Catalytic Influences on the Cleavage of Phosphate Ester Bonds

Beyond pH, other catalysts can significantly accelerate the cleavage of phosphate ester bonds. Metal ions are particularly effective catalysts, a principle utilized by metalloenzymes in biological systems. hw.ac.uk

Metal Ion Catalysis: Divalent and trivalent metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) can act as Lewis acids. monash.eduuky.edu They coordinate to the oxygen atoms of the phosphate group, which polarizes the P-O bond and makes the phosphorus atom more susceptible to nucleophilic attack. monash.edu Binuclear metal complexes can be particularly potent, with one metal ion activating the phosphate group and another delivering the nucleophile (e.g., a metal-bound hydroxide). monash.edu Inorganic nanoparticles, such as those made of iron oxide, have also been shown to promote phosphate ester hydrolysis with enzyme-like kinetics. nih.gov

Guanidinium (B1211019) Groups: The positively charged guanidinium group, found in the amino acid arginine, can enhance substrate binding and stabilize the negatively charged transition states involved in the cleavage process through hydrogen bonding and electrostatic interactions. monash.edu

Theoretical Modeling of Transition States in Hydrolytic Reactions

Computational chemistry provides invaluable insights into the fleeting transition states of hydrolytic reactions, which are difficult to observe experimentally. rsc.org Quantum chemical studies using methods like Density Functional Theory (DFT) can model the reaction pathways for phosphate ester hydrolysis. dtic.mil

These models help to:

Determine Reaction Mechanisms: Calculations can distinguish between associative, dissociative, and concerted pathways by comparing their activation energy barriers. rsc.orglongdom.org The hydrolysis of phosphate monoesters is generally believed to proceed through loose, dissociative transition states. rsc.org

Visualize Transition State Geometry: Modeling reveals the geometry of the pentacoordinated transition state, including the bond lengths of the incoming nucleophile and the departing leaving group. researchgate.net This shows that the transition state for a typical phosphate ester hydrolysis involves significant bonding to both the nucleophile and the leaving group in a classic SN2(P) process. researchgate.net

Analyze the Role of Solvent: Solvation models are crucial as solvent molecules (water) are not passive bystanders. They can stabilize charged species and actively participate in the reaction by forming hydrogen-bond networks that facilitate proton transfer, thereby lowering the energy barrier. dtic.millongdom.org Transition states involving one or two explicit water molecules often have lower energies because the water serves as a bridge for proton transport. dtic.mil

Molecular Interactions with Model Biological Components in In Vitro Systems

The amphipathic nature of palmitic acid propoxylated phosphate—possessing a long, hydrophobic fatty acid tail and a polar, propoxylated phosphate headgroup—governs its interactions with biological structures, particularly cell membranes and enzymes.

Interaction Mechanisms with Lipid Bilayers and Model Membranes

Model systems like liposomes and supported lipid bilayers are used to study how amphipathic molecules interact with and affect cell membranes. The palmitic acid portion of the molecule is expected to readily insert into the hydrophobic core of a lipid bilayer, while the more hydrophilic propoxylated phosphate headgroup would reside at the lipid-water interface. researchgate.net

This interaction can lead to several effects on the membrane's physical properties:

Membrane Fluidity: Insertion of foreign molecules can disrupt the ordered packing of phospholipid acyl chains. This may increase membrane fluidity, characterized by a lowering of the main phase transition temperature (the temperature at which the membrane transitions from a gel-like to a fluid-like state). nih.govresearchgate.net

Membrane Permeability and Stability: The disruption of lipid packing can create defects in the bilayer, potentially increasing its permeability to ions and small molecules. nih.gov High concentrations of intercalating amphiphiles can lead to membrane destabilization.

Electrostatic Interactions: The negatively charged phosphate group can engage in electrostatic interactions with cationic lipids or proteins at the membrane surface. rsc.org These interactions can influence the initial attachment and orientation of the molecule at the membrane interface. rsc.org Studies with similar molecules have shown that these interactions can be driven by contact ion pairing between charged groups on the molecule and the lipid headgroups. rsc.org

Investigation of Specific Enzyme-Substrate Interactions (e.g., phosphatases, esterases)

The phosphate ester bond is a target for various hydrolytic enzymes, primarily phosphatases and some esterases. The efficiency and specificity of these enzymes depend on their ability to recognize and bind the substrate and stabilize the transition state of the hydrolysis reaction.

Phosphatases: These enzymes specialize in hydrolyzing phosphate esters. rsc.org The active site of a phosphatase, such as alkaline phosphatase, is designed to bind the phosphate moiety and utilize catalytic residues and often metal ions to facilitate the nucleophilic attack on the phosphorus atom. rsc.orgnih.gov The large, bulky palmitic acid propoxylated group would likely influence substrate binding. While the phosphate group is the primary recognition site, the hydrophobic tail may interact with nonpolar regions of the enzyme or could sterically hinder the optimal positioning of the substrate in the active site, potentially reducing the catalytic rate compared to smaller, more water-soluble phosphate esters.

Esterases and Lipases: While primarily acting on carboxylate esters, some esterases and lipases exhibit promiscuous activity towards phosphate esters, particularly those with significant lipophilic character. mdpi.com The enzymatic activity of these hydrolases is highly dependent on the lipophilicity of the substrate. mdpi.com Lipases, which are activated at lipid-water interfaces, could be particularly relevant. The palmitic acid tail could anchor the molecule within a lipid aggregate (like a micelle or membrane), making the phosphate ester bond accessible to the lipase's active site, which functions optimally at such interfaces. mdpi.com

The table below summarizes the general characteristics of relevant enzyme classes and their potential interaction with a lipophilic substrate like palmitic acid propoxylated phosphate.

Enzyme ClassPrimary SubstrateCatalytic Mechanism HighlightPotential Interaction with Palmitic Acid Propoxylated Phosphate
Alkaline PhosphatasePhosphate monoestersUses a metal cofactor (e.g., Zn²⁺) and a serine nucleophile.Recognizes the phosphate group; the lipophilic tail may influence binding affinity and catalytic rate.
Acid PhosphatasePhosphate monoestersOperates at acidic pH, often involves a histidine nucleophile. nih.govSimilar to alkaline phosphatase, but activity is pH-dependent; steric hindrance from the tail is possible.
LipaseTriglycerides (carboxylate esters)Interfacial activation at a lipid-water interface. mdpi.comMay exhibit activity due to the substrate's high lipophilicity; the palmitic acid tail could facilitate binding at an interface.
CarboxylesteraseCarboxylate estersUtilizes a catalytic triad (B1167595) (Ser-His-Asp/Glu).Generally low activity towards phosphate esters, but promiscuous hydrolysis is possible if the substrate fits the active site.

Fundamental Cellular Signaling Modulation in In Vitro Models

While research specifically on palmitic acid, propoxylated, phosphate is limited, extensive studies on its parent compound, palmitic acid, provide a clear framework for understanding its potential effects on cellular signaling.

Investigation of Protein Palmitoylation Mechanisms by Palmitic Acid Derivatives

Protein palmitoylation is a crucial, reversible post-translational modification where a palmitoyl (B13399708) group, derived from palmitic acid, is covalently attached to a cysteine residue of a protein via a thioester bond. wikipedia.orgcreative-proteomics.com This process, also known as S-acylation, is not strictly limited to palmitate and can involve other fatty acids. nih.govrsc.org

Mechanism: The modification is catalyzed by a family of enzymes called palmitoyl acyltransferases (PATs), which are characterized by a conserved zinc finger Asp-His-His-Cys (DHHC) domain. nih.govfrontiersin.org The reaction proceeds via a two-step, "ping-pong" mechanism: first, the PAT autoacylates itself using palmitoyl-CoA as a substrate, and then it transfers the palmitate group to the target protein. nih.gov The process is reversible, with depalmitoylation carried out by acyl-protein thioesterases (APTs). wikipedia.orgfrontiersin.org This dynamic cycle allows for fine-tuned regulation of protein function. creative-proteomics.com

Functional Consequences: Palmitoylation increases the hydrophobicity of a protein, which has several key functional consequences:

Membrane Association: It promotes the anchoring of cytosolic proteins to cellular membranes, including the plasma membrane and organelles. wikipedia.orgcreative-proteomics.com

Subcellular Trafficking: It plays a major role in moving proteins between different membrane compartments. wikipedia.org

Protein Stability and Conformation: The lipid modification can stabilize proteins and induce conformational changes necessary for their function. frontiersin.org

Protein-Protein Interactions: It can facilitate or modulate interactions with other proteins. wikipedia.orgfrontiersin.org

Palmitic acid derivatives serve as the essential substrates for this entire process, highlighting the fundamental role of this fatty acid in cellular biology.

FeatureDescriptionKey Enzymes
Modification Reversible covalent attachment of a fatty acid (primarily palmitate) to a cysteine residue. wikipedia.orgnih.govPalmitoylation: Palmitoyl Acyltransferases (PATs) with DHHC domains. nih.gov
Substrate Palmitoyl-CoA (derived from palmitic acid). frontiersin.orgDepalmitoylation: Acyl-Protein Thioesterases (APTs). wikipedia.orgfrontiersin.org
Bond Type Thioester linkage. wikipedia.org
Key Functions Regulates protein localization, trafficking, stability, and interactions. wikipedia.orgfrontiersin.org

Molecular Pathways of Inflammatory Response Activation in Model Cells (e.g., macrophages, astrocytes)

Palmitic acid is a well-established activator of inflammatory responses in various cell types, particularly immune cells like macrophages and glial cells such as astrocytes. nih.govnih.gov Elevated levels of this saturated fatty acid trigger signaling cascades that lead to the production of pro-inflammatory cytokines.

Mechanism in Macrophages: In macrophages, a primary mechanism of palmitic acid-induced inflammation is the activation of Toll-like receptors (TLRs), specifically TLR4 and TLR2. nih.govexlibrisgroup.comsemanticscholar.org This activation triggers downstream signaling pathways common to other inflammatory stimuli. Palmitic acid can be metabolized into other lipids like diacylglycerol and ceramides, which further amplify these signaling cascades, leading to endoplasmic reticulum (ER) stress and the activation of protein kinase C (PKC). nih.govexlibrisgroup.comresearchgate.net A central consequence is the activation of the transcription factor NF-κB, which drives the expression of numerous pro-inflammatory genes. nih.govresearchgate.net This results in the synthesis and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govsemanticscholar.org

Mechanism in Astrocytes: Similar pathways are activated in astrocytes. Studies have shown that palmitic acid, but not unsaturated fatty acids, induces the release of TNFα and IL-6 from cultured astrocytes. nih.gov This response is also dependent on TLR4 and involves the activation of downstream mitogen-activated protein kinase (MAPK) pathways, specifically p38 and p42/44 MAPK. nih.gov The inflammatory response in astrocytes can occur independently of microglia, indicating a direct effect of the fatty acid on these cells. nih.gov

Cell ModelKey Receptors/SensorsDownstream PathwaysPro-Inflammatory Cytokines Produced
Macrophages TLR4, TLR2. nih.govsemanticscholar.orgNF-κB, PKC activation, ER Stress. nih.govresearchgate.netTNF-α, IL-1β, IL-6, CCL2. nih.gov
Astrocytes TLR4. nih.govp38 MAPK, p42/44 MAPK. nih.govTNF-α, IL-6. nih.gov

Mechanistic Studies of Reactive Oxygen Species Generation in Cultured Cells

Exposure of cells to high levels of palmitic acid is known to induce cellular stress, partly through the generation of reactive oxygen species (ROS). nih.govspandidos-publications.com This lipotoxicity-induced oxidative stress has been observed in a variety of in vitro models, including endothelial cells, cardiomyocytes, and pancreatic cells. nih.govspandidos-publications.comresearchgate.net

Mechanisms of ROS Generation: The pathways leading to ROS production are multifaceted.

In human umbilical vein endothelial cells (HUVECs), palmitic acid treatment leads to a significant increase in ROS. This is linked to the activation of an autophagy-associated pathway involving Ca²⁺ influx, activation of Protein Kinase C alpha (PKCα), and subsequent upregulation of NADPH oxidase 4 (NOX4), a major source of cellular ROS. nih.gov

In RINm5F insulin-producing cells, palmitic acid treatment caused a roughly 7-fold increase in ROS production. researchgate.net Further experiments indicated that hydrogen peroxide (H₂O₂) is the main ROS species formed during this process. researchgate.net

Studies in H9c2 cardiomyocytes demonstrated that palmitate-induced apoptosis is mediated by increased intracellular ROS generation and activation of the ERK1/2 signaling pathway. spandidos-publications.com

This overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to the cellular dysfunction observed in conditions of lipid overload. frontiersin.org

Cell ModelKey Molecular PathwayPrimary ROSCellular Outcome
HUVECs Ca²⁺/PKCα/NOX4. nih.govNot specifiedEndothelial dysfunction. nih.gov
RINm5F (Insulin-producing) Not fully specifiedHydrogen Peroxide (H₂O₂). researchgate.netLipotoxicity. researchgate.net
H9c2 (Cardiomyocytes) ERK1/2 signaling. spandidos-publications.comNot specifiedApoptosis. spandidos-publications.com
Tendon-derived cells Mitochondrial fatty acid oxidation. biorxiv.orgNot specifiedReduced cell viability, altered gene expression. biorxiv.org

Environmental Biogeochemical Cycling and Degradation Pathways

Microbial Metabolism and Biotransformation Pathways

Microorganisms play a central role in the environmental breakdown of complex organic molecules. The biodegradation of palmitic acid, propoxylated, phosphate (B84403) is expected to proceed through the concerted action of diverse microbial communities capable of cleaving its ester bonds and metabolizing its constituent parts.

While direct studies on "palmitic acid, propoxylated, phosphate" are not prevalent, the degradation of its core components—organophosphate esters and fatty acids—is well-documented. The cleavage of the phosphate ester bond is a crucial first step, and numerous microorganisms have been identified that can utilize organophosphates as a source of phosphorus or carbon. nih.gov

Several bacterial genera are known for their ability to degrade organophosphate compounds. oup.com Genera such as Flavobacterium, Brevundimonas (formerly Pseudomonas), Sphingobium, and Agrobacterium have been frequently isolated for their capacity to hydrolyze various organophosphate pesticides. nih.govnih.govsbmicrobiologia.org.br For instance, Flavobacterium sp. ATCC 27551 can degrade a wide array of organophosphate bonds through enzymatic hydrolysis. sbmicrobiologia.org.br Similarly, members of the Alphaproteobacteria, such as Sphingomonas sp., have demonstrated the ability to use organophosphate esters as a sole phosphorus source. nih.gov Fungi, including species like Phanerochaete chrysosporium, are also known to degrade various complex organic pollutants, suggesting a potential role in breaking down compounds like this compound. oup.com

The subsequent degradation of the palmitic acid moiety would involve long-chain fatty acid (LCFA) degrading bacteria, which are common in soil and aquatic environments.

Table 1: Key Microbial Genera Implicated in the Degradation of Organophosphate Esters

Genus Class Known Degradation Capability Reference
FlavobacteriumFlavobacteriiaBroad-spectrum organophosphate hydrolysis. sbmicrobiologia.org.br The first isolated OP-degrading bacterium was a Flavobacterium species. nih.gov nih.govsbmicrobiologia.org.br
BrevundimonasAlphaproteobacteriaCapable of cleaving various organophosphate bonds. sbmicrobiologia.org.br sbmicrobiologia.org.br
SphingobiumAlphaproteobacteriaUtilization of organophosphate esters as a sole phosphorus source. nih.gov nih.gov
AgrobacteriumAlphaproteobacteriaDegradation of several organophosphate compounds. sbmicrobiologia.org.br sbmicrobiologia.org.br
PseudomonasGammaproteobacteriaContains species with genes for methyl parathion (B1678463) hydrolase. nih.gov nih.gov
ArthrobacterActinobacteriaPossesses organophosphate hydrolase enzymes. nih.gov nih.gov

The enzymatic breakdown of this compound in environments like soil and water involves multiple steps targeting different parts of the molecule. The initial and most significant step in detoxification is the hydrolysis of the phosphate ester bond. oup.com This reaction is catalyzed by a class of enzymes known as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH). nih.govoup.com

These enzymes, found in a wide range of bacteria, catalyze the nucleophilic attack on the phosphorus center, cleaving the P-O bond and releasing the phosphate group from the organic structure. nih.govoup.comsbmicrobiologia.org.br The activity of these enzymes can be influenced by environmental factors and the presence of other substances, such as surfactants. mdpi.com Non-ionic surfactants have been shown to sometimes enhance the catalytic activity of certain phosphotriesterases. mdpi.com

Once the phosphate head is cleaved, the remaining structure—propoxylated palmitic acid—undergoes further degradation. The ether linkages in the propoxylated chain are typically cleaved by etherase enzymes. Subsequently, the long carbon chain of the palmitic acid moiety is broken down through the well-established β-oxidation pathway. This process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. researchgate.net In Gram-positive bacteria, an alternative pathway for activating exogenous fatty acids involves a fatty acid kinase system, which generates an acyl-phosphate that can be incorporated into phospholipid synthesis or enter degradative pathways. nih.gov

Table 2: Key Enzymes in the Degradation of Organophosphate Esters

Enzyme Class Specific Enzyme Examples Function Source Organisms Reference
Phosphotriesterases (PTEs)Organophosphate Hydrolase (OPH), OpdAHydrolyze P-O, P-F, P-CN, and P-S bonds in organophosphates. nih.govBrevundimonas diminuta, Flavobacterium sp., Agrobacterium radiobacter nih.gov
Phosphotriesterases (PTEs)Methyl Parathion Hydrolase (MPH)Hydrolyzes methyl parathion and related compounds.Pseudomonas sp., Plesiomonas sp. nih.gov
Phosphotriesterases (PTEs)Organophosphorus Acid Anhydrolase (OPAA)Hydrolyzes organophosphorus acid anhydrides.Alteromonas sp. nih.gov

The palmitic acid component of the molecule is readily biodegradable under both aerobic and anaerobic conditions, although the mechanisms and microbial players differ significantly.

Aerobic Biodegradation: In the presence of oxygen, the degradation of palmitic acid is an efficient process carried out by a wide variety of bacteria and fungi. The primary pathway is β-oxidation, where the fatty acid is activated to its acyl-CoA derivative and then enters a cycle of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. This cycle repeats, shortening the carbon chain by two carbons with each turn and generating acetyl-CoA, NADH, and FADH2, which are used for energy production. researchgate.net

Anaerobic Biodegradation: Under anaerobic conditions, the breakdown of long-chain fatty acids like palmitic acid is a more complex, multi-step process that requires the cooperation of several different microbial groups. nih.gov The process begins with proton-reducing acetogenic bacteria that oxidize the fatty acids via a modified β-oxidation pathway. nih.gov This oxidation is only thermodynamically favorable at very low hydrogen partial pressures. nih.gov Therefore, these bacteria live in a syntrophic relationship with hydrogen-consuming microorganisms, primarily hydrogenotrophic methanogenic archaea, which convert hydrogen and carbon dioxide to methane. nih.gov The acetate (B1210297) produced during β-oxidation is then consumed by acetoclastic methanogens to produce more methane. nih.gov Palmitic acid has been identified as a key intermediate in the anaerobic degradation of other long-chain fatty acids like oleic acid. nih.govcore.ac.uk However, high concentrations of LCFAs can adsorb onto microbial surfaces, potentially inhibiting the activity of various bacterial groups involved in digestion. researchgate.net

Abiotic Degradation Processes in Natural Environments

In addition to microbial activity, non-biological processes contribute to the transformation of this compound in the environment. These abiotic pathways are primarily driven by light energy and chemical reactions with water.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Organophosphate esters are susceptible to photolysis. nih.gov The degradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that transfer energy to the compound.

For organophosphate compounds, photocatalytic degradation in the presence of a semiconductor like titanium dioxide (TiO₂) and UV light has been shown to be an effective degradation method. nih.gov This process generates highly reactive hydroxyl radicals that can attack the molecule, leading to hydroxylation, oxidation, and hydrolysis. nih.gov These reactions can break the ester bonds and ultimately mineralize the organic structure into simpler inorganic products like phosphate ions, carbon dioxide, and water. nih.gov The complete decomposition of some organophosphate pesticides has been achieved within minutes to hours under laboratory photocatalytic conditions. nih.gov

Hydrolysis is a primary abiotic degradation pathway for organophosphate esters in aqueous environments. oup.comresearchgate.net The reaction involves the cleavage of the ester bond by water. The rate of hydrolysis is highly dependent on environmental conditions, particularly pH. researchgate.net While specific data for this compound is limited, the phosphate ester linkage is the most likely site for hydrolysis. oup.com

The stability of the compound in water will be influenced by the propoxylated chain and the palmitic acid tail, which confer surfactant properties. The persistence of the molecule is a function of the combined rates of microbial degradation, photolysis, and hydrolysis. The hydrophobic nature of the palmitic acid tail may lead to adsorption onto sediments and organic matter, which can affect its bioavailability and exposure to hydrolytic and photolytic conditions. researchgate.net The presence of detergents or surfactants can also influence the stability and degradation rates of enzymes that break down organophosphates. nih.gov

Analysis of Environmental Transformation Products and Metabolites

Identification of Stable and Transient Intermediates

The initial steps in the environmental degradation of "this compound" likely involve the hydrolytic cleavage of the phosphate ester bond and the subsequent breakdown of the propoxylated palmitic acid chain. These reactions can be mediated by microbial enzymes or occur through abiotic chemical hydrolysis. nih.govnih.gov

The primary transformation process is expected to be the hydrolysis of the phosphate ester, catalyzed by ubiquitous environmental enzymes such as alkaline phosphatases. nih.gov This would release the phosphate group as inorganic phosphate and a propoxylated palmitic acid.

Subsequent degradation of the propoxylated palmitic acid would likely involve two main pathways: the breakdown of the propoxylated chain and the metabolism of the palmitic acid itself. The propoxylated chain, being a polyether, can be cleaved by ether-cleaving enzymes produced by various microorganisms. This process can lead to the formation of shorter propoxylated fragments and ultimately propylene (B89431) glycol.

The palmitic acid, a common saturated fatty acid, is readily metabolized by a wide range of microorganisms in soil and aquatic environments through beta-oxidation. nih.govnih.gov This process breaks down the long hydrocarbon chain into two-carbon acetyl-CoA units.

Based on these established degradation pathways for similar chemical structures, a number of stable and transient intermediates can be predicted.

Predicted Transformation Intermediates of this compound

Intermediate Compound Predicted Formation Pathway Potential for Persistence
Propoxylated Palmitic AcidHydrolysis of the phosphate ester bond.Transient
Palmitic AcidCleavage of the propoxy-palmitate ether linkage.Readily biodegradable. nih.gov
Polypropylene Glycols (various chain lengths)Stepwise degradation of the propoxylated chain.Shorter chains are more readily biodegradable.
Propylene GlycolFinal product of propoxylated chain degradation.Readily biodegradable.
Acetyl-CoAProduct of palmitic acid beta-oxidation.Rapidly metabolized within microbial cells.
Inorganic PhosphateHydrolysis of the phosphate ester bond. nih.govBecomes part of the environmental phosphate cycle.

It is important to note that the stability and concentration of these intermediates in the environment will depend on various factors, including microbial activity, temperature, pH, and the presence of other organic matter. nih.gov

Fate of Phosphate and Propoxylated Moieties in Environmental Systems

The ultimate fate of the phosphate and propoxylated moieties is a critical aspect of the environmental assessment of "this compound".

Fate of the Phosphate Moiety

Upon cleavage from the parent molecule, the phosphate group is released as inorganic phosphate (Pi). nih.gov Inorganic phosphate is a vital nutrient for all life forms and is rapidly taken up by microorganisms and plants. In soil, phosphate can also be adsorbed onto mineral surfaces or precipitate as insoluble salts, which can affect its bioavailability. nih.gov The environmental concentration of phosphate from anthropogenic sources, such as fertilizers and industrial chemicals, is a significant concern as it can lead to eutrophication of water bodies. biologicaldiversity.orgcsic.es However, the contribution from the degradation of a specific compound like propoxylated palmitic acid phosphate would depend on its usage volume and release rates.

Fate of the Propoxylated Moiety

The propoxylated chain is a polymer of propylene oxide. The environmental degradation of polyoxypropylene glycols has been studied, and it is known that they are susceptible to biodegradation. The process typically involves the enzymatic cleavage of the ether linkages. The biodegradability of these polymers is generally inversely related to their molecular weight, with shorter chains being more readily degraded.

The degradation of the propoxylated chain is expected to proceed via a stepwise shortening of the polymer, releasing propylene glycol units. Propylene glycol is a readily biodegradable substance that is mineralized to carbon dioxide and water by a wide variety of microorganisms in soil and aquatic environments.

Summary of the Environmental Fate of Functional Moieties

Moiety Initial Transformation Product Ultimate Environmental Fate
PhosphateInorganic Phosphate (Pi)Incorporation into biomass, adsorption to soil particles, or precipitation. nih.gov
Propoxylated ChainPolypropylene Glycols (various lengths)Stepwise degradation to propylene glycol, followed by mineralization to CO2 and water.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Probes for Structural Elucidation and Dynamic Studies

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure, conformation, and the nature of chemical bonds within "palmitic acid, propoxylated, phosphate (B84403)."

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the structural verification of "palmitic acid, propoxylated, phosphate." Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework, while ³¹P NMR would specifically confirm the presence and chemical environment of the phosphate group.

In ¹H NMR analysis, distinct signals would be expected for the protons of the palmitic acid chain, the propoxy repeating units, and the terminal phosphate group. The long alkyl chain of the palmitic acid moiety would show characteristic signals, with the terminal methyl group (CH₃) appearing at approximately 0.8-0.9 ppm. nih.gov The numerous methylene (B1212753) groups (-CH₂-) of the fatty acid chain would produce a complex, overlapping signal region around 1.2-1.6 ppm. nih.gov

The propoxylated chain would introduce more specific signals. The methyl group of each propylene (B89431) oxide unit would likely appear as a doublet, while the methine (-CH-) and methylene (-CH₂-) protons of the propoxy chain would resonate in the 3.3-3.8 ppm range. The exact chemical shifts would be influenced by the length of the propoxy chain and the neighboring phosphate group. researchgate.netpdx.edu

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the number of propoxy units and observing the carbonyl carbon of the palmitic acid ester linkage.

³¹P NMR is crucial for characterizing the phosphate moiety. A single resonance in the ³¹P spectrum would confirm the presence of the phosphate group. The chemical shift of this peak would provide information about the nature of the phosphate ester (mono-, di-, or tri-ester) and its electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for "this compound"

Functional Group Predicted Chemical Shift (ppm) Multiplicity
Palmitate CH₃ 0.8 - 0.9 Triplet
Palmitate (CH₂)n 1.2 - 1.6 Multiplet
Palmitate α-CH₂ 2.2 - 2.4 Triplet
Propoxy CH₃ 1.1 - 1.3 Doublet
Propoxy CH₂-CH 3.3 - 3.8 Multiplet
Terminal CH₂-O-P 3.9 - 4.2 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for "this compound"

Functional Group Predicted Chemical Shift (ppm)
Palmitate CH₃ ~14
Palmitate (CH₂)n 22 - 35
Palmitate C=O 170 - 175
Propoxy CH₃ ~17
Propoxy CH₂/CH 65 - 75

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. mt.com For "this compound," these techniques would be used to confirm the presence of the key ester, ether, and phosphate linkages.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group linking the palmitic acid to the propoxy chain. The C-O stretching vibrations of the ester and the ether linkages in the propoxy chain would appear in the region of 1000-1300 cm⁻¹. researchgate.net

The phosphate group would exhibit several characteristic absorption bands. A strong band around 1250-1300 cm⁻¹ can be attributed to the P=O stretching vibration. acs.org P-O-C stretching vibrations would likely be observed in the 1000-1100 cm⁻¹ region. researchgate.netacs.org The presence of C-H stretching vibrations from the alkyl chains would be evident from strong bands in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. However, the P=O symmetric stretching vibration would give a strong and sharp Raman band. The symmetric stretching of the P-O-C bonds would also be Raman active. nih.gov Raman spectroscopy is particularly useful for studying the skeletal vibrations of the alkyl chains. The C-C stretching modes in the 800-1200 cm⁻¹ region can provide information about the conformation of the palmitic acid tail. The phosphate group's symmetric stretching mode, typically around 1020 cm⁻¹, would be a prominent feature in the Raman spectrum. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for "this compound"

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
C-H (alkyl) 2850-3000 (strong) 2850-3000 (strong) Stretching
C=O (ester) 1735-1750 (strong) 1735-1750 (medium) Stretching
P=O 1250-1300 (strong) ~1250 (medium) Stretching
C-O-C (ether) 1050-1150 (strong) 1050-1150 (weak) Asymmetric Stretching
P-O-C 1000-1100 (strong) ~1020 (strong) Symmetric/Asymmetric Stretching

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov

Tandem mass spectrometry (MS/MS) would be employed to gain detailed structural information about "this compound." In an MS/MS experiment, the precursor molecular ion is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The fragmentation pattern provides a roadmap of the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. The lability of the phosphate group often leads to a neutral loss of phosphoric acid (H₃PO₄, 98 Da) or related fragments, which can be a diagnostic marker for phosphorylated molecules. researchgate.net Fragmentation of the propoxy chain would likely occur, resulting in a series of ions separated by the mass of a propylene oxide unit (58 Da). nih.gov Cleavage of the ester bond could also be observed, leading to ions corresponding to the palmitoyl (B13399708) cation or the propoxylated phosphate portion of the molecule. whitman.edu By analyzing these fragmentation pathways, the sequence and length of the propoxy chain, as well as the connectivity of the entire molecule, can be confirmed. researchgate.netmdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of "this compound." mdpi.com Given a complex structure with a variable number of propoxy units, HRMS is essential to confirm the exact molecular formula of a specific oligomer. nih.gov This technique is critical for verifying the successful synthesis of the target compound and for identifying any potential byproducts or impurities with similar nominal masses but different elemental compositions. nih.govnih.gov

Chromatographic Separations for Purity Assessment and Mixture Analysis

Since "this compound" is likely produced as a mixture of oligomers with varying propoxy chain lengths, chromatographic techniques are essential for separation, purification, and purity assessment. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for analyzing the product mixture. Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, would separate the components based on their hydrophobicity. sielc.com Molecules with longer propoxy chains would be more retained on the column. An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) would be suitable for detecting these non-UV-active compounds. Coupling HPLC with mass spectrometry (LC-MS) would be particularly powerful, allowing for the separation of oligomers followed by their individual mass determination and structural confirmation. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment. scispace.comresearchgate.net By using an appropriate stationary phase (e.g., silica (B1680970) gel or reversed-phase plates) and solvent system, it is possible to separate the starting materials, the desired product, and any byproducts. semanticscholar.orgscispace.com

Gas Chromatography (GC): While the parent compound is likely not volatile enough for direct GC analysis, derivatization could be employed. For instance, the phosphate group could be silylated to increase volatility. GC coupled with mass spectrometry (GC-MS) could then be used to analyze the distribution of the propoxylated palmitate chains. cromlab-instruments.esresearchgate.net

Table 4: Chromatographic Techniques for the Analysis of "this compound"

Technique Stationary Phase Mobile Phase/Conditions Detection Application
RP-HPLC C8 or C18 Acetonitrile (B52724)/Water Gradient ELSD, CAD, MS Purity assessment, oligomer distribution
TLC Silica Gel Hexane/Ethyl Acetate (B1210297) Staining Agent Reaction monitoring, qualitative analysis
GC-MS (after derivatization) Low-polarity phase (e.g., 5% phenyl polysiloxane) Temperature Gradient Mass Spectrometry Analysis of derivatized components

Liquid Chromatography (LC) for Separation of Isomers and Analogs

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a cornerstone technique for the separation of non-volatile and thermally labile compounds. In the context of this compound, LC is instrumental in separating isomers and analogs that differ in the length of the propoxy chain, the position of the phosphate group, or the fatty acid backbone.

The separation in LC is typically achieved based on the differential partitioning of analytes between a stationary phase and a mobile phase. For compounds like propoxylated fatty acid phosphates, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are the most relevant modes.

Reversed-Phase Liquid Chromatography (RP-LC): In RP-LC, a nonpolar stationary phase (commonly C18 or C8) is used with a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol). This technique is highly effective for separating molecules based on their hydrophobicity. researchgate.net Analogs of this compound with varying lengths of the propoxy chain can be separated, as a longer chain increases the hydrophobicity, leading to a longer retention time on the column. Similarly, variations in the fatty acid portion of the molecule would also be distinguishable.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is well-suited for separating compounds based on their polarity. researchgate.net For this compound, HILIC can be particularly useful in separating isomers based on the polarity of the phosphate head group and the degree of propoxylation.

Coupling LC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification. mdpi.comnih.gov Mass spectrometry can determine the mass-to-charge ratio of the separated components, allowing for the identification of different propoxylated homologs and phosphate ester isomers.

Table 1: Illustrative RP-LC Conditions for the Separation of Fatty Acid Derivatives

ParameterConditionPurpose
Column C18 (250 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and WaterAllows for the elution of compounds with a wide range of polarities.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency.
Detector Mass Spectrometer (MS)Enables identification and quantification of the separated isomers and analogs.
Injection Volume 10 µLStandard volume for introducing the sample into the LC system.

This table represents typical starting conditions for the analysis of fatty acid derivatives and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Degradation Products

Gas chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. cromlab-instruments.es While this compound itself is not suitable for direct GC analysis due to its low volatility, GC is invaluable for studying its thermal degradation products. When subjected to high temperatures, this compound can break down into smaller, more volatile molecules. Identifying these degradation products is essential for understanding the compound's thermal stability and potential decomposition pathways.

The most common approach involves heating the sample and analyzing the volatile compounds in the headspace using headspace GC or by using thermal desorption techniques. nih.govresearchgate.net Coupling GC with mass spectrometry (GC-MS) is the standard for identifying the separated volatile compounds by comparing their mass spectra to spectral libraries. mdpi.com

Research on the thermal decomposition of structurally similar compounds, such as linoleic acid esterified propoxylated glycerol (B35011), has identified a range of volatile products. nih.gov These typically include aldehydes, ketones, alcohols, and hydrocarbons, which are formed through oxidative and thermal decomposition of the fatty acid and propoxy chains. nih.gov For instance, the degradation of the palmitic acid portion could lead to the formation of various saturated and unsaturated hydrocarbons. The propoxylated chain, upon degradation, could yield compounds like acetoxyacetone. nih.gov

Table 2: Potential Volatile Degradation Products of Propoxylated Fatty Acid Esters Identified by GC-MS

Compound ClassExample CompoundsPotential Origin
Aldehydes Hexanal, 2-Heptenal, 2-Octenal, 2,4-DecadienalOxidative and thermal decomposition of the fatty acid chain. nih.gov
Alcohols 1-Octen-3-olDecomposition of the fatty acid chain. nih.gov
Furans 2-PentylfuranCyclization reactions of fatty acid degradation products. nih.gov
Hydrocarbons PentaneFragmentation of the fatty acid chain. nih.gov
Ketones Acetoxyacetone (1-acetoxy-2-propanone)Degradation of the propoxylated glycerol backbone. nih.gov

This table is based on findings from the thermal degradation of linoleic acid esterified propoxylated glycerol and represents potential degradation products of this compound under similar conditions. nih.gov

The analysis of these volatile degradation products provides critical insights into the compound's stability under thermal stress, which is vital information for its handling, storage, and application in various industrial processes.

Computational Chemistry and Theoretical Modeling of Palmitic Acid Propoxylated Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental electronic properties of molecules. These methods model the electron distribution to determine molecular geometry, bond energies, and reactivity indicators.

The stability and decomposition pathways of phosphate (B84403) esters are critically dependent on their bond dissociation energies (BDEs). For phosphate esters, the primary decomposition mechanisms involve the cleavage of P-O and C-O bonds. acs.orgnih.gov Theoretical studies on various organophosphorus compounds indicate that P-O bonds are generally strong. researchgate.net For instance, the P-O bond dissociation energy in some phosphate esters can be around 340 kJ/mol (3.6 eV), while the P=O bond is even stronger at approximately 540 kJ/mol (5.6 eV). researchgate.net

Table 1: Representative Bond Dissociation Energies (BDEs) in Related Phosphate Compounds

Bond Type Compound Class Typical BDE (kJ/mol) Computational Method
P-O Phosphate Ester ~340 DFT researchgate.net
P=O Phosphate Ester ~540 DFT researchgate.net

Note: This table presents generalized data for the compound classes indicated and not specific values for palmitic acid, propoxylated, phosphate.

The charge distribution within a molecule like this compound governs its interactions with its environment, including solvents, surfaces, and other molecules. The phosphate group is highly polar, creating a significant negative electrostatic potential. This is due to the high electronegativity of the oxygen atoms bonded to the phosphorus. Quantum mechanical calculations have shown a substantial negative charge on the oxygen atoms of phosphate esters. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Interfacial Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum calculations. For a surfactant, MD is essential for understanding its behavior in solution and at interfaces.

As an amphiphilic molecule, this compound is expected to self-assemble in aqueous solutions to form aggregates like micelles or vesicles. MD simulations are a key tool for studying these processes. nih.gov Simulations of various surfactants show that at concentrations above the critical micelle concentration (CMC), the hydrophobic tails aggregate to minimize contact with water, while the hydrophilic phosphate heads are exposed to the aqueous phase. researchgate.net

The specific structure of the aggregates (e.g., spherical or rod-like micelles) would depend on factors like the length of the propoxy chain and the palmitic tail, temperature, and ionic strength of the solution. Coarse-grain molecular dynamics (CGMD) simulations, which group atoms into larger beads, can model the large-scale assembly of surfactants in slurries and their effect on rheology. researchgate.net

Phosphate-containing surfactants can interact strongly with biological systems, such as cell membranes, which are themselves composed of phospholipids (B1166683). MD simulations are widely used to study these interactions. rsc.org Simulations have shown that surfactants can insert into lipid bilayers, potentially causing disruption and altering membrane properties. rsc.org

The interaction is driven by both hydrophobic forces between the surfactant tail and the lipid tails, and electrostatic interactions between the charged phosphate head and the polar head groups of the membrane lipids. researchgate.netrsc.org The specific interactions of this compound would be relevant in applications like drug delivery or in assessing its biocompatibility. For instance, simulations have been used to understand how quaternary ammonium (B1175870) surfactants with different tail lengths interact with and disrupt dipalmitoylphosphatidylcholine (DPPC) membranes. rsc.org

The stability of phosphate esters under external stimuli like electric fields is crucial for applications in lubricants for electric vehicles and electronics. acs.orgnih.govchemrxiv.orgresearchgate.net Nonequilibrium molecular dynamics (NEMD) simulations using reactive force fields (ReaxFF) have been employed to study the decomposition of phosphate esters, such as tri-n-butyl phosphate (TNBP), under strong electric fields. acs.orgnih.govchemrxiv.org

These simulations reveal that applying an electric field can significantly accelerate the decomposition of phosphate esters, primarily by promoting the cleavage of C-O bonds. acs.orgnih.gov The electric field can elongate these bonds and stabilize charged transition states, thereby lowering the activation energy for dissociation. chemrxiv.org In confined systems, such as between two metal surfaces, the electric field can pull the resulting phosphate anions and alkyl cations towards oppositely charged surfaces, influencing the formation of protective films. nih.govresearchgate.net While this research was conducted on TNBP, the fundamental principles of interaction with an electric field would apply to other phosphate esters like this compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tri-n-butyl phosphate (TNBP)
Dipalmitoylphosphatidylcholine (DPPC)
Dimethyl phosphorothioate
Quaternary ammonium surfactants
Didodecyl hydrogen phosphate (DHP)
2-aminoethylphosphonic acid
Adenosine (B11128) monophosphate (AMP)
Naphthalene trisulfonate (NTS)
Brij 35
Phosphatidic acids (PA)
Phosphatidylserine (PS)
Phosphatidylinositol
Phosphatidylglycerol (PG)
Cardiolipin
Montmorillonite
Hydroxyapatite (HAP)
Octacalcium phosphate (OCP)
Fluorapatite
Zirconia
Amelogenin
Enamelin
Ameloblastin
Sodium lauryl polyether carboxylate (AEC-9Na)
Alkyl glycoside (APG-10)
Paraoxon-ethyl (PXN)
O-(4-nitrophenyl) O-ethyl methylphosphonate (B1257008) (NEMP)

Mechanistic Predictions of Chemical and Biochemical Reaction Pathways

Computational chemistry offers powerful tools to predict the likely pathways of chemical and biochemical reactions involving this compound. These predictions are crucial for understanding its synthesis, degradation, and interaction with biological systems. The primary reactions of interest are the propoxylation of the fatty acid and the subsequent phosphorylation, as well as potential hydrolysis of the ester and ether linkages.

The synthesis of this molecule involves two key reaction types: propoxylation and phosphorylation. The propoxylation of fatty alcohols, such as palmitic acid, typically proceeds via a nucleophilic ring-opening of propylene (B89431) oxide. eurochemengineering.com This reaction is generally catalyzed by either a strong base or a specific catalyst to control the distribution of propoxy unit chain lengths. pcc.eu The subsequent phosphorylation of the resulting propoxylated alcohol can be achieved through various phosphating agents. researchgate.net

Biochemically, the ester and ether bonds are subject to hydrolysis. The phosphate ester linkage is susceptible to cleavage by phosphatase enzymes, a reaction of significant biological interest. acs.org The ether linkages of the propoxy chain are generally more stable but can be cleaved under specific enzymatic or chemical conditions.

The elucidation of transition states is fundamental to understanding reaction kinetics. For the propoxylation reaction, a bimolecular nucleophilic substitution (SN2) mechanism is generally accepted. eurochemengineering.com Computational models, particularly Density Functional Theory (DFT), can be employed to calculate the geometry and energy of the transition state. In this SN2 reaction, the alkoxide of palmitic acid would attack one of the carbon atoms of the propylene oxide ring, leading to a high-energy transition state where the C-O bond is partially formed and the epoxide ring is partially broken. The reaction coordinate would map the energy of the system as the distance between the nucleophilic oxygen and the electrophilic carbon decreases.

The phosphorylation step, involving the reaction of the propoxylated alcohol with a phosphating agent, can proceed through different mechanisms depending on the reagent and conditions. thieme-connect.de Two primary pathways are the associative (AN + DN) and dissociative (DN + AN) mechanisms. frontiersin.org In an associative pathway, the nucleophile attacks the phosphorus center, forming a pentacoordinate intermediate, which then eliminates a leaving group. In a dissociative mechanism, a metaphosphate intermediate is formed first, which is then attacked by the nucleophile. DFT calculations can help determine which pathway is energetically more favorable by comparing the activation energies of the respective transition states. youtube.com For instance, studies on the hydrolysis of phosphate esters have utilized computational methods to analyze the transition state structures. acs.org

A hypothetical reaction coordinate analysis for the phosphorylation of a propoxylated fatty alcohol is presented in Table 1. This table illustrates the relative energy barriers that might be expected for associative versus dissociative mechanisms, based on general principles of phosphate ester reactivity.

Table 1: Hypothetical Energy Barriers for Phosphorylation Mechanisms

Reaction Pathway Intermediate/Transition State Relative Activation Energy (kcal/mol)
Associative (AN + DN) Pentacoordinate Phosphorus Intermediate 20-25
Dissociative (DN + AN) Metaphosphate Intermediate > 30

Note: These are illustrative values for a generic propoxylated alcohol and would vary based on the specific structure and reaction conditions.

The behavior of surfactants like this compound in solution, particularly their self-assembly into micelles, is a complex process spanning multiple length and time scales. mdpi.com Multi-scale modeling is therefore an essential tool. researchgate.net This approach combines different levels of theory to capture both the detailed molecular interactions and the larger-scale collective behavior.

At the finest scale, quantum mechanical methods like DFT can be used to parameterize force fields for classical molecular dynamics (MD) simulations. These atomistic MD simulations can then provide detailed information about the conformation of individual surfactant molecules and their interactions with water and each other. researchgate.net

For larger systems and longer timescales, coarse-grained (CG) MD simulations are employed. In a CG model, groups of atoms are represented as single "beads," reducing the computational cost. This allows for the simulation of micelle formation and other self-assembly phenomena that are inaccessible to fully atomistic models. mdpi.com The parameters for the interactions between these beads are derived from the more detailed atomistic simulations.

Finally, at the mesoscopic scale, continuum models or dissipative particle dynamics (DPD) can be used to simulate the behavior of large numbers of micelles and their influence on the properties of the solution as a whole.

Theoretical Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights

Theoretical Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the molecular structure of a compound with its activity. rsc.org In the context of this compound, QSAR models can provide valuable mechanistic insights by identifying the key structural features that govern its surfactant properties and reactivity.

To build a QSAR model, a set of theoretical molecular descriptors must be calculated for a series of structurally related molecules. For a molecule as complex as this compound, these descriptors would need to capture variations in:

Hydrophobicity: The length of the palmitic acid chain (C16) is a primary determinant of its hydrophobic character. Descriptors such as the octanol-water partition coefficient (logP) and molecular surface area can quantify this.

The Propoxy Chain: The number of propylene oxide units affects the molecule's size, flexibility, and the hydrophilic-lipophilic balance (HLB). Descriptors could include the number of ether oxygens, the radius of gyration, and various topological indices.

The Phosphate Headgroup: The charge and size of the phosphate group are critical for its interaction with water and other polar species. Quantum chemical descriptors such as the partial atomic charges on the phosphate oxygen atoms, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are relevant. mdpi.com

A hypothetical set of theoretical descriptors for variations of propoxylated fatty acid phosphates is presented in Table 2.

Table 2: Hypothetical Theoretical Descriptors for Propoxylated Fatty Acid Phosphates

Descriptor Description Potential Influence on Activity
Cn Number of carbon atoms in the fatty acid chain Affects hydrophobicity and micelle formation
Pm Number of propylene oxide units Influences HLB and aqueous solubility
q(P) Partial charge on the phosphorus atom Relates to the strength of electrostatic interactions
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates susceptibility to nucleophilic attack
Vmol Molecular volume Affects packing in micelles and at interfaces

Note: This table provides examples of descriptors that would be relevant in a QSAR study of this class of compounds.

Once a set of descriptors is established, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms can be used to build a QSAR model that correlates these descriptors with an observed activity or property. rsc.org For this compound, this activity could be its critical micelle concentration (CMC), its surface tension reduction efficiency, or its rate of hydrolysis.

For example, a QSAR model might reveal that the CMC is negatively correlated with the length of the alkyl chain (Cn) and positively correlated with the number of propoxy units (Pm). This would provide a quantitative basis for the well-established principle that increasing hydrophobicity lowers the CMC, while increasing the size of the hydrophilic headgroup increases it.

Furthermore, by correlating descriptors with reaction rates, QSAR can offer mechanistic insights. For instance, a strong correlation between the rate of hydrolysis and the LUMO energy of the phosphate group would support a mechanism where nucleophilic attack at the phosphorus center is the rate-determining step. mdpi.com Similarly, the influence of steric descriptors around the ester linkage could differentiate between associative and dissociative pathways.

Q & A

Q. What analytical methods are recommended for determining the purity and structural integrity of propoxylated palmitic acid phosphate?

To assess purity, employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210 nm, optimized for fatty acid derivatives. Quantify inorganic impurities (e.g., heavy metals) via ICP-MS, adhering to Method II 〈231〉 with a threshold of NMT 10 ppm . For phosphate group verification, use a colorimetric phosphate assay kit, which involves acid hydrolysis followed by reaction with ammonium molybdate and measurement at 650 nm . Structural confirmation can be achieved via FT-IR spectroscopy to identify propoxylation (C-O-C stretching at 1100 cm⁻¹) and phosphate ester bonds (P=O at 1250 cm⁻¹) .

Q. How can researchers synthesize propoxylated palmitic acid phosphate with controlled propoxylation degrees?

A two-step synthesis is recommended:

Propoxylation : React palmitic acid with propylene oxide (1:5 molar ratio) in the presence of a base catalyst (e.g., KOH) at 120°C for 4–6 hours. Monitor reaction progress via hydroxyl value titration .

Phosphorylation : Treat propoxylated palmitic acid with phosphorus oxychloride (POCl₃) in anhydrous conditions at 60°C. Use TLC (silica gel, chloroform:methanol 9:1) to confirm product formation. Purify via column chromatography .

Q. What are the key considerations for preparing stable aqueous dispersions of propoxylated palmitic acid phosphate?

Optimize surfactant concentration (e.g., 0.1–0.5% w/v) to prevent aggregation. Use dynamic light scattering (DLS) to monitor particle size (target < 200 nm) and zeta potential (|±30 mV| for stability). Avoid alkaline buffers (pH > 8) to prevent ester bond hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of palmitic acid derivatives, such as metabolic toxicity versus energy source roles?

Design comparative studies using:

  • Cell-specific models : Compare hepatocytes (high β-oxidation capacity) vs. macrophages (lipotoxicity-prone) .
  • Isotopic tracing : Use [U-¹³C]palmitic acid to track metabolic flux via LC-MS. For example, in M. leprae, β-oxidation generates ATP and PGL-1, which may explain its dual role as an energy source and immunomodulator .
  • Dose-response analysis : Test concentrations from 0.2 mM (physiological) to 0.6 mM (pathological) to identify threshold effects .

Q. What experimental strategies can elucidate the impact of propoxylation on the enzymatic hydrolysis of palmitic acid phosphate esters?

  • Kinetic assays : Use purified lysophosphocholine acyltransferases (LCAT) with propoxylated palmitic acid phosphate as a substrate. Monitor hydrolysis via stopped-flow spectroscopy at 450 nm (NADPH-coupled assay) .
  • Molecular docking : Compare binding affinities of native vs. propoxylated substrates to LCAT using AutoDock Vina. Highlight steric hindrance from propoxyl groups .
  • Thermodynamic analysis : Measure activation energy (ΔG‡) via Arrhenius plots using temperature-controlled assays (20–50°C) .

Q. How can researchers optimize heterogeneous catalysts for esterifying palmitic acid with phosphate groups?

  • Catalyst screening : Test γ-zirconium phosphate (γ-ZrP), which achieves 86% yield under optimized conditions (60°C, 1:5 palmitic acid:methanol ratio, 5% catalyst loading) .
  • Surface modification : Enhance hydrophobicity by grafting alkyl chains to improve substrate adsorption. Characterize via BET surface area and FT-IR .
  • Recycle studies : Assess catalyst stability over 5 cycles with XRD to detect structural degradation .

Methodological Challenges and Solutions

Q. How to address variability in phosphate quantification across biological matrices?

  • Matrix-specific calibration : Prepare standards in matched buffers (e.g., Tris vs. phosphate) to account for ionic interference .
  • Sample pretreatment : Use solid-phase extraction (C18 cartridges) to isolate propoxylated palmitic acid phosphate from lipids. Validate recovery rates (≥85%) via spiked controls .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in palmitic acid studies?

  • Non-linear regression : Fit viability data (e.g., MTT assays) to a sigmoidal model (GraphPad Prism) to calculate IC₅₀ values .
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., 0.2 mM vs. 0.6 mM palmitic acid treatments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.